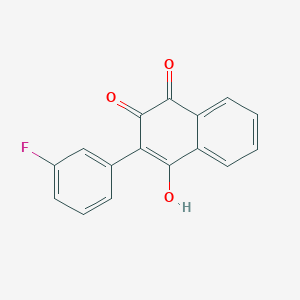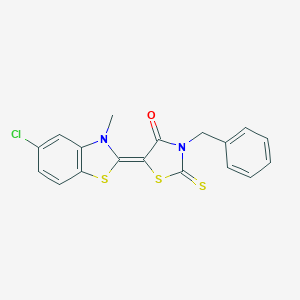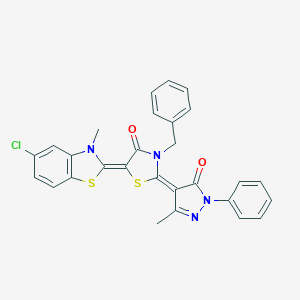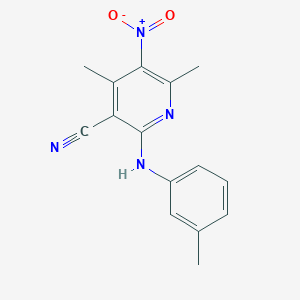![molecular formula C21H15NO3 B402996 6-Benzoyl-2-ethylbenzo[de]isoquinoline-1,3-dione](/img/structure/B402996.png)
6-Benzoyl-2-ethylbenzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzoyl-2-ethylbenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a benzoyl group and an ethyl group attached to the benzo[de]isoquinoline-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-2-ethylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods like recrystallization from a mixture of benzene and petroleum ether are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
6-Benzoyl-2-ethylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
6-Benzoyl-2-ethylbenzo[de]isoquinoline-1,3-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Benzoyl-2-ethylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
6-Benzoyl-2-ethylbenzo[de]isoquinoline-1,3-dione can be compared with other similar compounds in the benzo[de]isoquinoline-1,3-dione family:
6-Bromo-2-ethyl-benzo[de]isoquinoline-1,3-dione: This compound has a bromine atom instead of a benzoyl group, leading to different chemical properties and reactivity.
2-Ethyl-6-hydroxy-benzo[de]isoquinoline-1,3-dione: The presence of a hydroxyl group imparts different solubility and reactivity characteristics.
6-Benzoyl-2-hydroxy-benzo[de]isoquinoline-1,3-dione: Similar to the target compound but with a hydroxyl group instead of an ethyl group, affecting its chemical behavior
特性
分子式 |
C21H15NO3 |
|---|---|
分子量 |
329.3g/mol |
IUPAC名 |
6-benzoyl-2-ethylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c1-2-22-20(24)16-10-6-9-14-15(11-12-17(18(14)16)21(22)25)19(23)13-7-4-3-5-8-13/h3-12H,2H2,1H3 |
InChIキー |
MFNDTSBYUVRRED-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O |
正規SMILES |
CCN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(morpholin-4-yl)-6-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B402913.png)

![2,4-Dimethylbenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402916.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402918.png)
![(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B402921.png)
![3-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402922.png)


![ethyl 4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate](/img/structure/B402926.png)
![(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B402927.png)

![3-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B402929.png)
![5-[1-[2,5-Dimethyl-4-[1-(6-methylpyridin-3-yl)ethyl]phenyl]ethyl]-2-methylpyridine](/img/structure/B402933.png)
![(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402936.png)
